DL-Norepinephrine tartrate

Adrenergic pharmacology Receptor binding assay Radioligand displacement

Sourcing DL-Norepinephrine tartrate (CAS 51-40-1) with documented HPLC purity ensures batch-to-batch consistency, critical for reproducible preclinical models. Its β1-subtype selectivity (EC50 5.37 μM) and defined multi-receptor binding profile (Ki α1=330 nM, α2=56 nM, β1=740 nM) make it pharmacologically superior for dissecting adrenergic signaling over pure α-agonists like phenylephrine. The tartrate salt formulation guarantees reliable aqueous solubility for accurate dose-response studies. Opt for this standard to eliminate experimental variability and ensure comparability with pharmacopoeial reference standards.

Molecular Formula C12H17NO9
Molecular Weight 319.26 g/mol
CAS No. 51-40-1
Cat. No. B1679907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Norepinephrine tartrate
CAS51-40-1
SynonymsArterenol
Levarterenol
Levonor
Levonorepinephrine
Levophed
Levophed Bitartrate
Noradrénaline tartrate renaudin
Noradrenaline
Noradrenaline Bitartrate
Norepinephrin d-Tartrate (1:1)
Norepinephrine
Norepinephrine Bitartrate
Norepinephrine d-Tartrate (1:1)
Norepinephrine Hydrochloride
Norepinephrine Hydrochloride, (+)-Isomer
Norepinephrine Hydrochloride, (+,-)-Isomer
Norepinephrine l-Tartrate (1:1)
Norepinephrine l-Tartrate (1:1), (+,-)-Isomer
Norepinephrine l-Tartrate (1:1), Monohydrate
Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer
Norepinephrine l-Tartrate (1:2)
Norepinephrine l-Tartrate, (+)-Isomer
Norepinephrine, (+)-Isomer
Norepinephrine, (+,-)-Isome
Molecular FormulaC12H17NO9
Molecular Weight319.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1
InChIKeyWNPNNLQNNJQYFA-YIDNRZKSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DL-Norepinephrine Tartrate (CAS 51-40-1) – Procurement and Research Baseline for Scientific Sourcing


DL-Norepinephrine tartrate (CAS 51-40-1; synonym: Noradrenaline tartrate, Levarterenol tartrate) is the racemic tartrate salt form of norepinephrine, an endogenous catecholamine neurotransmitter and hormone. This compound functions as a potent adrenergic receptor (AR) agonist with β1-subtype selectivity, activating α1, α2, and β1 adrenoceptors . The bitartrate salt formulation enhances aqueous solubility (approximately 31.93 mg/mL in water and DMSO at 25°C) relative to the free base, enabling reliable solution preparation for in vitro and in vivo experimental applications [1]. As a reference standard and research-grade material, DL-norepinephrine tartrate serves as a critical tool compound for pharmacological studies of adrenergic signaling, cardiovascular function, and neurotransmitter systems . It is available with HPLC purity specifications exceeding 99.5% from reputable research chemical suppliers, meeting rigorous analytical quality requirements for reproducible preclinical investigations .

Why Norepinephrine Tartrate (CAS 51-40-1) Cannot Be Substituted with Alternative Salts or Adrenergic Agonists


Substituting DL-norepinephrine tartrate with alternative norepinephrine salt forms (bitartrate monohydrate, hydrochloride) or other adrenergic agonists (phenylephrine, epinephrine) without quantitative justification introduces uncontrolled experimental variables that undermine data reproducibility and cross-study comparability. Different salt forms exhibit distinct molecular weights (norepinephrine tartrate: 319.27 g/mol; norepinephrine bitartrate monohydrate: 337.28 g/mol), water content specifications (anhydrous vs. monohydrate forms), and solubility profiles that affect molar concentration calculations and dosing accuracy [1]. More critically, norepinephrine tartrate differs fundamentally from alternative adrenergic agonists in receptor selectivity profiles—norepinephrine is a mixed α/β agonist with β1-subtype selectivity (EC50 5.37 μM at β1), whereas phenylephrine is a pure α1-adrenergic agonist devoid of β-adrenergic activity [2]. Clinical pharmacodynamic studies demonstrate that norepinephrine is approximately 6–13 times more potent than phenylephrine on a weight-equivalent basis, with the relative potency ratio estimated at 6.03:1 (95% CI 5.26:1 to 6.98:1) for continuous infusion prevention of hypotension [3]. These quantitative disparities in receptor pharmacology, salt formulation characteristics, and potency mean that generic substitution without recalibration of experimental protocols will yield non-equivalent pharmacological outcomes. The evidence presented in Section 3 establishes the specific, quantifiable dimensions along which this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for DL-Norepinephrine Tartrate (CAS 51-40-1) Versus Closest Comparators


Receptor Binding Affinity Profile: Norepinephrine Tartrate Exhibits Distinct Ki Values Across α1, α2, and β1 Adrenoceptors

Norepinephrine tartrate demonstrates a quantitatively defined receptor binding profile with Ki values of approximately 330 nM at α1-adrenoceptors, 56 nM at α2-adrenoceptors, and 740 nM at β1-adrenoceptors, as measured by radioligand displacement assays using recombinant human receptors . This profile contrasts with phenylephrine, a pure α1-adrenergic agonist, which lacks measurable affinity at β-adrenoceptors and α2-adrenoceptors at pharmacologically relevant concentrations. Norepinephrine exhibits β1-subtype selectivity (EC50 5.37 μM) and only activates β2-adrenoceptors at significantly higher concentrations . These binding parameters establish norepinephrine tartrate as a mixed α/β adrenergic agonist with a unique receptor occupancy signature that cannot be replicated by single-receptor-subtype agonists such as phenylephrine (α1-selective) or isoproterenol (β-selective).

Adrenergic pharmacology Receptor binding assay Radioligand displacement

Relative Pharmacodynamic Potency: Norepinephrine is 6–13 Times More Potent Than Phenylephrine in Clinical Dose-Response Studies

In a prospective, randomized, double-blind, up-and-down sequential allocation study of 60 parturients undergoing combined spinal-epidural anesthesia for cesarean delivery, the ED50 for prophylactic norepinephrine infusion was 0.061 μg/kg/min (95% CI 0.054–0.068 μg/kg/min) compared with 0.368 μg/kg/min (95% CI 0.343–0.393 μg/kg/min) for phenylephrine, yielding a relative potency ratio of 6.03:1 (95% CI 5.26:1 to 6.98:1) for norepinephrine to phenylephrine [1]. This finding corroborates earlier graded dose-response studies reporting an estimated relative potency ratio of approximately 13:1 for bolus administration, with norepinephrine 8 μg equivalent to phenylephrine 100 μg (95% CI 6–10 μg) [2]. These clinical pharmacodynamic data establish that norepinephrine possesses approximately one order of magnitude greater vasopressor potency than phenylephrine on a microgram-for-microgram basis. This potency differential arises from norepinephrine's dual α/β adrenergic mechanism versus phenylephrine's exclusive α1-mediated vasoconstriction without positive inotropic support.

Vasopressor pharmacology Dose-response relationship Clinical pharmacodynamics

Analytical Purity Specifications: Norepinephrine Tartrate Achieves HPLC Purity >99.5% with Validated Certificate of Analysis Documentation

Norepinephrine tartrate (CAS 51-40-1; anhydrous bitartrate form) is commercially available with HPLC purity of 99.55% as verified by independent certificate of analysis (CoA) documentation, with structural confirmation by NMR spectroscopy . Patent literature further specifies that pharmaceutical-grade L-norepinephrine tartrate can be manufactured to HPLC purity exceeding 99.5% with enantiomeric excess greater than 99.5% [1]. In contrast, norepinephrine hydrochloride (CAS 329-56-6) is routinely supplied at >98% purity specification, representing a measurable 1.5–2.0% absolute purity differential [2]. The USP monograph for Norepinephrine Bitartrate establishes the compendial assay acceptance range as 97.0%–102.0% calculated on the anhydrous basis, providing a regulatory benchmark against which research-grade material exceeding 99.5% can be evaluated [3]. For applications requiring high-purity reference material—such as analytical method development, impurity profiling, or quantitative pharmacology studies where trace contaminants may confound dose-response determinations—this purity differential carries practical significance.

Analytical chemistry Quality control HPLC purity

Salt Form Solubility Profile: Norepinephrine Tartrate Demonstrates Defined Aqueous Solubility Facilitating Reproducible Stock Solution Preparation

Norepinephrine tartrate (anhydrous bitartrate salt, CAS 51-40-1) exhibits water solubility of approximately 31.93 mg/mL at 25°C and DMSO solubility of 31.93 mg/mL [1]. This solubility profile differs from norepinephrine bitartrate monohydrate (CAS 108341-18-0; molecular weight 337.28 g/mol), which demonstrates higher water solubility of approximately 67 mg/mL . The 2.1-fold solubility differential between the anhydrous and monohydrate forms has direct implications for preparing concentrated stock solutions. Additionally, norepinephrine tartrate is insoluble in ethanol, contrasting with the free base which shows slight ethanol solubility . These solubility parameters are essential for accurate molar concentration calculations: the anhydrous form (MW 319.27 g/mol) yields a 100 mM stock solution concentration when 31.93 mg is dissolved in 1 mL water, whereas the monohydrate form (MW 337.28 g/mol) requires 33.73 mg for the same molar concentration due to its 5.6% higher formula weight attributable to the water of crystallization [2].

Preformulation Solubility Solution preparation

Pharmacopoeial Reference Standard Status: Norepinephrine Bitartrate is a USP and EP Recognized Reference Material with Defined Monograph Specifications

Norepinephrine bitartrate (anhydrous form CAS 51-40-1; monohydrate form CAS 108341-18-0) is recognized as an official reference standard by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), with detailed monograph specifications governing identity, assay, impurities, and specific tests . The USP 2025 monograph specifies: assay limits of 97.0%–102.0% on the anhydrous basis, specific rotation of −10° to −12° (50 mg/mL in water), water content of 4.5%–5.8% for the monohydrate form, residue on ignition NMT 0.1%, and an organic impurity limit for arterenone NMT 0.2% by UV absorbance at 310 nm [1]. In contrast, alternative salt forms such as norepinephrine hydrochloride (CAS 329-56-6) and norepinephrine (free base, CAS 51-41-2) lack comparable compendial monograph coverage with equivalent analytical rigor. USP Norepinephrine Bitartrate RS serves as the designated reference standard for norepinephrine bitartrate injection assays and related substance testing . This compendial recognition establishes norepinephrine bitartrate/tartrate as the definitive reference material for analytical method development, validation, and quality control applications where traceability to primary pharmacopoeial standards is required.

Regulatory compliance Reference standards Quality specifications

High-Value Application Scenarios for DL-Norepinephrine Tartrate (CAS 51-40-1) Based on Quantitative Differentiation Evidence


Cardiomyopathy Disease Modeling: Leveraging Norepinephrine Tartrate's β1-Selective Agonism for Reproducible Preclinical Studies

Norepinephrine tartrate is routinely employed to induce experimental cardiomyopathy models in rodents via sustained β1-adrenergic stimulation . The compound's defined receptor binding profile (Ki values of 330 nM at α1, 56 nM at α2, and 740 nM at β1 adrenoceptors) provides a quantitative basis for selecting norepinephrine over alternative adrenergic agonists such as phenylephrine (α1-selective only) or isoproterenol (non-selective β-agonist). The β1-subtype selectivity (EC50 5.37 μM) with minimal β2 activation at lower concentrations enables researchers to dissect β1-mediated cardiotoxic mechanisms from β2-mediated compensatory effects—a pharmacological distinction that pure α-agonists cannot achieve . For procurement purposes, sourcing norepinephrine tartrate with documented HPLC purity ≥99.5% and validated CoA documentation ensures that model induction outcomes are not confounded by batch-to-batch impurity variation, a critical consideration for longitudinal studies requiring consistent pharmacological challenge across experimental cohorts .

Vasopressor Pharmacology and Dose-Response Studies: Utilizing Defined Potency Ratios for Accurate Comparator Experiments

In vasopressor pharmacology studies, norepinephrine tartrate serves as the reference standard mixed α/β agonist against which pure α-agonists (phenylephrine) and pure β-agonists (isoproterenol, dobutamine) are quantitatively compared. Clinical pharmacodynamic studies establish that norepinephrine is approximately 6 times more potent than phenylephrine by infusion (potency ratio 6.03:1) and approximately 11–13 times more potent by bolus administration . These potency differentials provide a quantitative framework for designing in vitro and in vivo experiments: when comparing norepinephrine to phenylephrine effects on vascular tone, cardiac output, or blood pressure, dose-normalization based on equipotent concentrations rather than equivalent mass concentrations is essential for valid pharmacological interpretation. Norepinephrine tartrate's well-characterized solubility profile (31.93 mg/mL in water and DMSO) facilitates accurate preparation of dose-response curves spanning multiple log concentrations, enabling rigorous determination of EC50/ED50 values across different vascular beds and experimental systems .

Analytical Method Development and Quality Control: Employing Compendial Reference Standards for HPLC Assay Validation

Norepinephrine bitartrate/tartrate (CAS 51-40-1) is the designated USP and EP reference standard for analytical method development, validation, and quality control applications involving norepinephrine-containing pharmaceutical preparations . The USP monograph specifications—including assay limits (97.0%–102.0%), specific rotation (−10° to −12°), and defined impurity limits (arterenone NMT 0.2%)—provide a fully validated compendial framework against which analytical methods can be benchmarked . For laboratories developing HPLC methods for norepinephrine quantitation in biological matrices or pharmaceutical dosage forms, sourcing norepinephrine tartrate reference material with documented purity (e.g., 99.55% HPLC purity with CoA) and traceability to primary pharmacopoeial standards is essential for meeting regulatory method validation requirements. The availability of USP Norepinephrine Bitartrate RS as a primary standard further enables the establishment of secondary reference standards for routine quality control testing .

Adrenergic Receptor Pharmacology and Signal Transduction Studies: Exploiting Multi-Receptor Activation for Mechanistic Investigations

Norepinephrine tartrate's unique multi-receptor binding profile (α1, α2, and β1 adrenoceptor activation with distinct Ki values of 330 nM, 56 nM, and 740 nM respectively) makes it the compound of choice for studying convergent adrenergic signaling pathways where simultaneous α- and β-receptor engagement is required . Unlike phenylephrine (pure α1-agonist) or isoproterenol (non-selective β-agonist), norepinephrine activates the physiologically relevant combination of adrenoceptor subtypes that mediates endogenous sympathetic neurotransmission. This pharmacological signature is essential for studies investigating: (i) α2-adrenoceptor-mediated negative feedback regulation of norepinephrine release, (ii) β1-adrenoceptor-mediated positive inotropic and chronotropic cardiac effects superimposed on α-mediated vasoconstriction, and (iii) crosstalk between α- and β-adrenergic signaling cascades in vascular smooth muscle and cardiomyocytes. The defined solubility parameters of the tartrate salt formulation (64 mg/mL in DMSO/water per vendor CoA data) support reliable in vitro dosing across the concentration ranges required to differentially engage receptor subtypes .

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